molecular formula C19H21N5O3S B2845607 methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896295-23-1

methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2845607
CAS No.: 896295-23-1
M. Wt: 399.47
InChI Key: WUJNKZVCJFREJQ-UHFFFAOYSA-N
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Description

methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a triazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole and triazole rings separately, followed by their coupling through a sulfanyl linkage. The final step involves esterification to introduce the benzoate group.

    Synthesis of Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Synthesis of Triazole Ring: The triazole ring can be synthesized using the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling Reaction: The pyrrole and triazole rings are then coupled using a thiol reagent to form the sulfanyl linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the triazole ring can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, alcohols, base catalysts

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amides, esters

Scientific Research Applications

methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with the pyrrole or triazole rings.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile platform for further functionalization.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrrole and triazole rings can participate in π-π stacking interactions, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
  • Methyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

Uniqueness

methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The propyl group on the pyrrole ring can influence the compound’s hydrophobicity and binding affinity to biological targets, distinguishing it from similar compounds with different alkyl substituents.

Properties

IUPAC Name

methyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-8-16-21-22-19(24(16)23-11-6-7-12-23)28-13-17(25)20-15-10-5-4-9-14(15)18(26)27-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJNKZVCJFREJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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